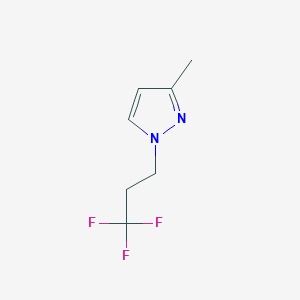

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Description

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by a pyrazole core substituted with a methyl group at the 3-position and a 3,3,3-trifluoropropyl chain at the 1-position. The trifluoropropyl group imparts distinct electronic and steric properties, enhancing lipophilicity and metabolic stability, which are advantageous in agrochemical and pharmaceutical applications .

Properties

Molecular Formula |

C7H9F3N2 |

|---|---|

Molecular Weight |

178.15 g/mol |

IUPAC Name |

3-methyl-1-(3,3,3-trifluoropropyl)pyrazole |

InChI |

InChI=1S/C7H9F3N2/c1-6-2-4-12(11-6)5-3-7(8,9)10/h2,4H,3,5H2,1H3 |

InChI Key |

PAMPPWNSXOQVTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Optimization of Cyclization Conditions

Cyclocondensation efficiency depends on acid catalysis and temperature control. Sulfuric acid (50–98% concentration) at 90–140°C facilitates dehydration and ring closure, achieving yields of 70–85%. Recent adaptations employ microwave-assisted heating to reduce reaction times from hours to minutes while maintaining regioselectivity. For instance, microwave irradiation at 150°C for 10 minutes in ethanol improves yield to 88%.

N-Alkylation of 3-Methylpyrazole with Trifluoropropylating Agents

N-Alkylation introduces the trifluoropropyl group to pre-formed pyrazole cores. This method avoids the challenges of regiochemical control during cyclocondensation.

Acid-Catalyzed Alkylation Using Trichloroacetimidates

A Brønsted acid-catalyzed approach using 3,3,3-trifluoropropyl trichloroacetimidate and 3-methylpyrazole has shown promise. Camphorsulfonic acid (CSA, 20 mol%) in 1,2-dichloroethane at 23°C for 24 hours achieves 71–77% yield. The mechanism involves in situ generation of a carbocation intermediate, which undergoes nucleophilic attack by the pyrazole’s nitrogen.

Zeolite-Catalyzed Vapor-Phase Alkylation

Crystalline aluminosilicates (e.g., HY-zeolite) enable vapor-phase N-alkylation at 240–300°C. Reacting 3-methylpyrazole with 3,3,3-trifluoropropanol over HY-zeolite at a space velocity of 7.5 × 10² h⁻¹ yields 83–97% product. This method excels in scalability, with continuous-flow systems achieving >95% conversion.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, facilitates N-alkylation using 3,3,3-trifluoropropanol. While less common due to reagent cost, this method provides excellent regiocontrol, favoring N1-alkylation with yields up to 85%.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a modular route to introduce the trifluoropropyl group.

Suzuki-Miyaura Coupling

Arylboronic esters of 3,3,3-trifluoropropane react with 3-methyl-1-bromo-1H-pyrazole under Pd(PPh₃)₄ catalysis. Optimized conditions (dioxane/water, 80°C, 12 hours) yield 65–72% product. This method is limited by the availability of trifluoropropyl boronate precursors.

Multi-Step Functionalization of Pyrazole Intermediates

Halogenation-Alkylation Sequences

Bromination of 3-methylpyrazole at N1 using N-bromosuccinimide (NBS) in CCl₄, followed by alkylation with 3,3,3-trifluoropropylmagnesium bromide, affords the target compound in 58% overall yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Key Observations :

- Substituent Position : The 3-iodo derivative (CAS 1506585-16-5) enables cross-coupling reactions, whereas the 3-chloromethyl variant (CAS 2243515-87-7) offers sites for nucleophilic substitution .

- Electronic Effects : Trifluoropropyl groups reduce basicity of the pyrazole nitrogen due to electron-withdrawing effects, contrasting with methyl groups, which are electron-donating .

- Positional Isomerism : 4-Substituted derivatives (e.g., CAS 2169308-63-6) exhibit altered reactivity compared to 3-substituted analogues due to steric and electronic differences .

Research Findings and Trends

- Stability: Trifluoropropyl-substituted pyrazoles exhibit superior thermal and oxidative stability compared to non-fluorinated counterparts, as observed in ionic liquid studies .

- Reactivity Trends : Chloromethyl derivatives (e.g., CAS 2243515-87-7) undergo nucleophilic substitution more readily than methyl-substituted analogues due to the leaving group ability of chloride .

- Synthetic Challenges : Bulkier trifluoropropyl groups may hinder regioselectivity in pyrazole functionalization, necessitating optimized reaction conditions .

Biological Activity

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a trifluoropropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The trifluoropropyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 215.60 g/mol

- Structure : Contains a pyrazole ring with methyl and trifluoropropyl substituents.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further investigation in antimicrobial applications.

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, indicating that this compound could also possess this activity.

- Interactions with Biological Targets : The compound's mechanism of action may involve interactions with specific enzymes or receptors, which could elucidate its pharmacological profile.

In Vitro Studies

A study on related pyrazole derivatives demonstrated significant biological activities against various pathogens. For instance, the EC values for related compounds against Trypanosoma brucei were documented, showing promising efficacy .

| Compound | EC (μM) |

|---|---|

| This compound | TBD (to be determined) |

| Miltefosine | 10 |

In Vivo Studies

In vivo efficacy studies are essential for understanding the therapeutic potential of this compound. While specific data for this compound is limited, related pyrazole compounds have shown high efficacy in animal models for diseases such as leishmaniasis .

| Dose (mg/kg) | Liver Reduction (%) | Spleen Reduction (%) | Bone Marrow Reduction (%) |

|---|---|---|---|

| 25 | 87.8 | 81.8 | 81.6 |

| 50 | 97.4 | 95.0 | 91.2 |

| 100 | 98.6 | 96.0 | 88.3 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoropropyl group enhances the compound's ability to interact with biological membranes and proteins. This interaction may modulate enzyme activity or receptor binding, leading to various biological effects.

Q & A

Q. What are the optimized synthetic routes for 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. The trifluoropropyl group is introduced via nucleophilic substitution or radical trifluoromethylation. For example, 3,3,3-trifluoropropyl iodide can react with pyrazole intermediates under Pd/Cu catalysis . Optimization of solvent (e.g., DMF or THF), temperature (60–100°C), and stoichiometry (1:1.2 molar ratio of pyrazole to trifluoropropyl reagent) is critical to minimize side products like regioisomers or over-alkylation . Purity is validated via GC-MS or HPLC (≥95%) .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in regiochemistry?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry. For example, ¹⁹F NMR distinguishes trifluoropropyl environments (δ −60 to −70 ppm for CF₃ groups). X-ray crystallography resolves ambiguities in substitution patterns, while IR spectroscopy verifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. LC-MS identifies hydrolysis products (e.g., pyrazole ring opening or trifluoropropyl group cleavage). Buffered solutions (pH 2–10) reveal optimal stability at pH 6–7, with degradation <5% over 30 days .

Advanced Research Questions

Q. How do electronic effects of the trifluoropropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations show the electron-withdrawing CF₃ group polarizes the pyrazole ring, enhancing electrophilic substitution at the 4-position. Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids proceed at 80°C with 70–85% yield, while Heck reactions require ligand optimization (e.g., XPhos) to suppress β-hydride elimination .

Q. What strategies mitigate batch-to-batch variability in biological activity assays caused by trace impurities?

- Methodology : Orthogonal purification (e.g., flash chromatography followed by recrystallization) reduces impurities like unreacted trifluoropropyl precursors. Quality control via UPLC-PDA (photodiode array) detects impurities at 0.1% levels. Biological assays (e.g., enzyme inhibition) include positive controls (e.g., known kinase inhibitors) to normalize activity data .

Q. How does the compound interact with cytochrome P450 enzymes, and what metabolic pathways dominate in vitro?

- Methodology : Human liver microsome assays (HLMs) with NADPH cofactors identify metabolites via LC-QTOF-MS. Major pathways include oxidative defluorination (yielding difluoropropyl metabolites) and pyrazole hydroxylation. CYP3A4/2D6 inhibition assays (IC₅₀ values) guide toxicity profiling .

Q. What contradictions exist in reported solubility data, and how can they be reconciled methodologically?

- Methodology : Discrepancies arise from solvent polarity (e.g., logP = 2.5 in octanol/water vs. 1.8 in cyclohexane). Dynamic light scattering (DLS) measures aggregation in aqueous buffers. Co-solvency approaches (e.g., DMSO:PEG 400) enhance solubility for in vivo studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.